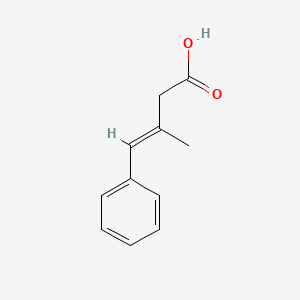
3-methyl-4-phenylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-phenylbut-3-enoic acid, also known as 3-Methyl-4-phenyl-3-buten-2-one, is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a monocyclic ring system consisting of benzene. This compound is known for its berry, camphor, and fruity taste .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of 2-butanone with benzaldehyde in the presence of a catalyst. The mass ratio of benzaldehyde to 2-butanone is generally maintained between 1:1.5 to 1:5 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-phenylbut-3-enoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive taste and aroma
Wirkmechanismus
The mechanism of action of 3-methyl-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, an enzyme involved in the bioactivation of peptide hormones. This inhibition can lead to anti-inflammatory and anti-tumorigenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-buten-2-one: Shares a similar structure but differs in the position of the methyl group.
Benzylideneacetone: Another compound with a similar benzene ring structure but different functional groups.
Uniqueness
3-methyl-4-phenylbut-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its distinctive taste and aroma make it valuable in various applications .
Eigenschaften
CAS-Nummer |
6052-53-5 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(E)-3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+ |
InChI-Schlüssel |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
Synonyme |
3-methyl-4-phenylbutenoic acid benzalbutyric acid benzalbutyric acid, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


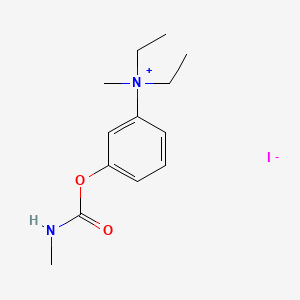
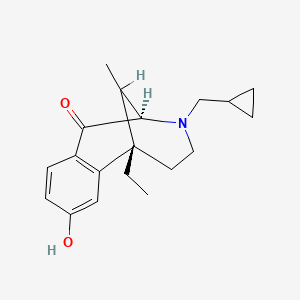
![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)
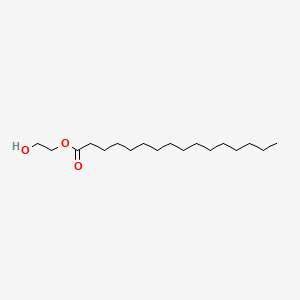

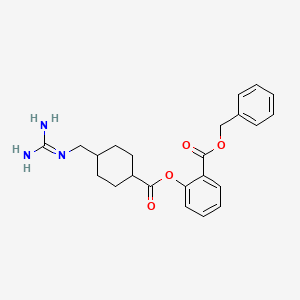
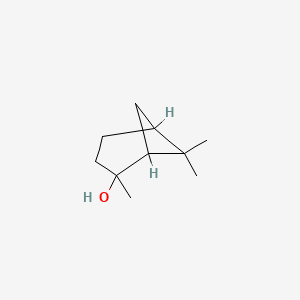
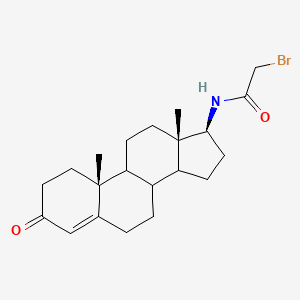
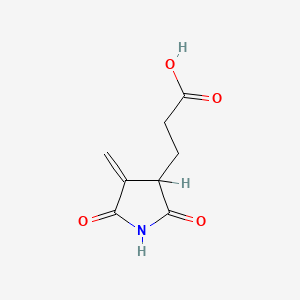
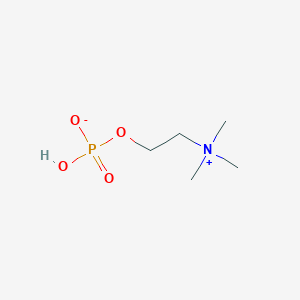
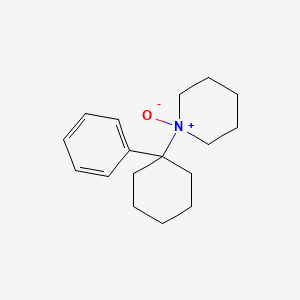
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)
